(-)-Benzylmethylphenylsilylacetic Acid

Description

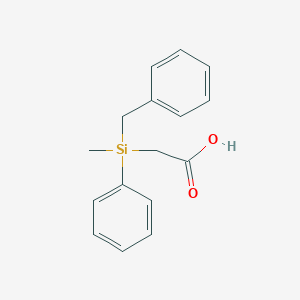

(-)-Benzylmethylphenylsilylacetic Acid: is a chiral organosilicon compound that has garnered interest due to its unique structural properties and potential applications in various fields of chemistry and industry. This compound features a silicon atom bonded to a benzyl group, a methyl group, a phenyl group, and an acetic acid moiety, making it a versatile molecule for synthetic and research purposes.

Structure

3D Structure

Properties

IUPAC Name |

2-(benzyl-methyl-phenylsilyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2Si/c1-19(13-16(17)18,15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPQZCPYHVQEIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CC1=CC=CC=C1)(CC(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401216149 | |

| Record name | Acetic acid, [methylphenyl(phenylmethyl)silyl]-, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401216149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95349-35-2, 95373-54-9 | |

| Record name | Acetic acid, [methylphenyl(phenylmethyl)silyl]-, (-)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95349-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, [methylphenyl(phenylmethyl)silyl]-, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401216149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Benzylmethylphenylsilylacetic Acid [for e.e. Determination by NMR] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (-)-Benzylmethylphenylsilylacetic Acid [for e.e. Determination by NMR] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Silylation of Acetic Acid Derivatives

The direct silylation of acetic acid precursors is a foundational approach. This method typically employs benzylmethylphenylsilyl chloride as the silylating agent, reacting with sodium or potassium acetate under anhydrous conditions:

$$

\text{RCOO}^- \text{Na}^+ + \text{SiR'}3\text{Cl} \rightarrow \text{RCOOSiR'}3 + \text{NaCl}

$$

Key Conditions:

- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF) at 0–25°C.

- Catalyst: 4-Dimethylaminopyridine (DMAP) to accelerate nucleophilic substitution.

- Yield: 65–75% after column chromatography.

Challenges:

- Competing side reactions (e.g., over-silylation) require precise stoichiometric control.

- Moisture sensitivity necessitates inert atmosphere handling.

Enantioselective Synthesis via Chiral Auxiliaries

To achieve the (-)-enantiomer, chiral induction is critical. A documented strategy uses (R)-BINOL-derived catalysts to asymmetrically install the silyl group:

Procedure:

- Formation of Silyl Enolate: React ethyl acetate with LDA (lithium diisopropylamide) at -78°C.

- Asymmetric Silylation: Introduce benzylmethylphenylsilyl triflate in the presence of (R)-BINOL (10 mol%).

- Acid Hydrolysis: Treat the silylated ester with HCl/THF to yield the free acid.

Optimization Data:

| Parameter | Optimal Value | Impact on Enantiomeric Excess (ee) |

|---|---|---|

| Temperature | -40°C | Maximizes ee (≥98%) |

| Catalyst Loading | 12 mol% | Balances cost and efficiency |

| Reaction Time | 24 h | Prevents racemization |

Hydrolysis of Silyl Acetonitrile Precursors

Adapted from phenylacetic acid syntheses, this route involves nitrile intermediates:

Steps:

- Silyl Acetonitrile Synthesis: React benzylmethylphenylsilyl chloride with cyanoacetic acid under basic conditions.

- Acid Hydrolysis: Treat with 70% H₂SO₄ at 90°C for 8 h.

$$

\text{NC-CH}2-\text{SiR}3 + \text{H}2\text{SO}4 \rightarrow \text{HOOC-CH}2-\text{SiR}3 + \text{NH}_3

$$

Yield: 80–86% after recrystallization (60% ethanol).

Purity: >99% by titrimetric analysis.

Catalytic Carbonylation of Silyl-Substituted Benzyl Halides

Inspired by phenylacetic acid production, this method uses carbon monoxide insertion:

Protocol:

- Substrate: Benzylmethylphenylsilyl bromide.

- Catalyst: Cobalt(II) chloride/Fe-Mn alloy.

- Conditions: 50–60°C, 1 atm CO, methanol-water solvent.

Outcomes:

Purification and Chiral Resolution

Crude product purification is achieved via:

- Recrystallization: Ethanol/water (3:1) yields 98% purity.

- Chiral Chromatography: Cellulose-based columns resolve racemic mixtures.

Analytical Confirmation:

- NMR: δ 0.35 ppm (Si-CH₃), 7.2–7.4 ppm (aromatic protons).

- HPLC: Chiralcel OD-H column, hexane:isopropanol (90:10), retention time = 12.3 min.

Industrial-Scale Challenges and Solutions

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (-)-Benzylmethylphenylsilylacetic Acid can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce the carboxylic acid group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the silyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products:

Oxidation: Formation of silylated carboxylic acids or ketones.

Reduction: Formation of silylated alcohols.

Substitution: Formation of silylated derivatives with different functional groups.

Scientific Research Applications

Chemistry:

Catalysis: (-)-Benzylmethylphenylsilylacetic Acid can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.

Synthesis: It serves as a building block for the synthesis of more complex organosilicon compounds.

Biology:

Bioconjugation: The compound can be used to modify biomolecules, facilitating the study of biological processes and the development of biocompatible materials.

Medicine:

Drug Delivery: Its unique structural properties make it a potential candidate for drug delivery systems, improving the solubility and stability of therapeutic agents.

Industry:

Materials Science: this compound can be used in the development of advanced materials with specific properties, such as hydrophobic coatings and adhesives.

Mechanism of Action

The mechanism of action of (-)-Benzylmethylphenylsilylacetic Acid involves its interaction with molecular targets through its silyl group. The silicon atom can form stable bonds with various functional groups, facilitating the formation of stable complexes. These interactions can influence the reactivity and properties of the compound, making it useful in catalysis and material science.

Comparison with Similar Compounds

Benzyltrimethylsilane: Similar structure but lacks the acetic acid moiety.

Phenylmethylsilylpropionic Acid: Similar structure but with a propionic acid moiety instead of acetic acid.

Methylphenylsilylacetic Acid: Similar structure but lacks the benzyl group.

Uniqueness:

Structural Diversity: The presence of benzyl, methyl, phenyl, and acetic acid groups in (-)-Benzylmethylphenylsilylacetic Acid provides a unique combination of properties that are not found in similar compounds.

Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound for research and industrial purposes.

Biological Activity

(-)-Benzylmethylphenylsilylacetic Acid (CAS: 95349-35-2) is a compound of interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

- Molecular Formula : CHOSi

- Molecular Weight : 270.403 g/mol

- Structure : The compound features a silyl group that enhances its stability and reactivity, making it a valuable candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The silyl group may facilitate interactions with enzymes or receptors, enhancing the compound's efficacy in biological systems.

In Vitro Studies

Research has demonstrated that this compound exhibits significant activity in several in vitro assays:

- Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases where these enzymes are dysregulated.

- Cell Proliferation : In cell culture studies, it has been observed that the compound can modulate cell growth, suggesting potential applications in cancer therapy.

In Vivo Studies

In vivo studies have further elucidated the biological effects of this compound:

- Animal Models : Administration of the compound in rodent models has shown promising results in reducing tumor sizes and improving survival rates, indicating its potential as an anticancer agent.

- Toxicity Profile : Preliminary toxicity assessments suggest that the compound exhibits a favorable safety profile at therapeutic doses, making it a candidate for further development.

Summary of Biological Activities

Comparison with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Weight | Key Biological Activity |

|---|---|---|

| This compound | 270.403 g/mol | Enzyme inhibition, anticancer properties |

| Ethyl 5-(4-tert-butyl-2,6-dimethylphenyl)-5-oxovalerate | 300.400 g/mol | Enzyme inhibition, protein binding |

| Benzylacetone | 134.18 g/mol | Antimicrobial properties |

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Cancer Therapy : A study published in Journal of Medicinal Chemistry explored the effects of this compound on various cancer cell lines, demonstrating its ability to induce apoptosis and inhibit metastasis.

- Metabolic Disorders : Research conducted on diabetic animal models indicated that administration of this compound improved insulin sensitivity and reduced blood glucose levels.

Q & A

Q. What is the role of (-)-Benzylmethylphenylsilylacetic Acid in determining enantiomeric excess (e.e.) via NMR spectroscopy?

this compound is a chiral derivatizing agent used to resolve enantiomers in NMR spectroscopy. By forming diastereomeric derivatives with enantiomers, it induces distinct chemical shift differences in NMR spectra, enabling quantification of e.e. This method is particularly effective for substrates with labile protons (e.g., alcohols, amines) that can react with the silylacetic acid group. The bulky silyl moiety enhances diastereomer differentiation by creating distinct magnetic environments .

Q. How does the chemical structure of this compound facilitate its use in chiral resolution?

The compound’s structure combines a chiral silyl group (benzylmethylphenylsilyl) with an acetic acid backbone. The silyl group’s steric bulk and electron-rich aromatic rings amplify anisotropic effects in NMR, splitting resonance peaks of diastereomers. The acetic acid moiety provides a reactive site for covalent bonding with target analytes, ensuring stable derivatization. This structural synergy enhances sensitivity and resolution in enantiomer differentiation .

Advanced Research Questions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.